Serba-2

ERβ binding radioligand displacement estrogen receptor

Researchers studying ERβ-mediated pathways require reference agonists with validated selectivity to avoid off-target ERα cross-talk. Serba-2 (CAS 533884-08-1) is a defined benzopyran ERβ agonist. - **Defined pharmacology**: EC₅₀ = 3.61 nM; maximal efficacy 100% (relative to DES). - **Quantified selectivity**: ~9-fold ERβ over ERα; stereochemically pure (3aR,4S,9bS). - **Application-validated**: Benchmark in PC3 prostate cancer assays & medicinal chemistry analog comparisons. - **Supply**: Available in research quantities with stability documentation.

Molecular Formula C18H18O3
Molecular Weight 282.3 g/mol
CAS No. 533884-08-1
Cat. No. B12373878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSerba-2
CAS533884-08-1
Molecular FormulaC18H18O3
Molecular Weight282.3 g/mol
Structural Identifiers
SMILESC1CC2C(C1)C3=C(C=CC(=C3)O)OC2C4=CC=C(C=C4)O
InChIInChI=1S/C18H18O3/c19-12-6-4-11(5-7-12)18-15-3-1-2-14(15)16-10-13(20)8-9-17(16)21-18/h4-10,14-15,18-20H,1-3H2/t14-,15+,18+/m0/s1
InChIKeyXIESSJVMWNJCGZ-HDMKZQKVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Serba-2: ERβ-Selective Benzopyran Agonist Overview


Serba-2 (CAS 533884-08-1), short for selective estrogen receptor beta agonist-2, is a synthetic, nonsteroidal benzopyran compound that acts as a selective estrogen receptor beta (ERβ) agonist [1]. Its molecular structure, (3aR,4S,9bS)-4-(4-hydroxyphenyl)-1,2,3,3a,4,9b-hexahydrocyclopenta[c]chromen-8-ol, defines it as a specific stereoisomer within the benzopyran class, with a molecular weight of 282.33 g/mol and the chemical formula C₁₈H₁₈O₃ . As an ERβ agonist, Serba-2 engages the estrogen receptor beta subtype with a defined binding affinity and functional potency profile, distinguishing it from non-selective estrogens and from other ERβ-targeted chemical classes [2].

Why ERβ Agonists Are Not Interchangeable: Serba-2


Within the class of estrogen receptor beta (ERβ) agonists, compounds exhibit widely divergent selectivity profiles, potency, and off-target activity, precluding simple substitution [1]. Non-selective estrogens like 17β-estradiol activate both ERα and ERβ with high, non-discriminatory affinity, confounding interpretation of ERβ-specific biology [2]. Even among purportedly ERβ-selective agonists, differences in chemical scaffold (e.g., benzopyrans vs. diarylpropionitriles vs. aryl diphenolic azoles) translate to distinct binding modes, pharmacokinetic properties, and downstream transcriptional effects [3]. For example, the enantiomer of Serba-2, erteberel (SERBA-1), exhibits a >8-fold improvement in ERβ binding affinity (Ki) and substantially greater functional selectivity, demonstrating that minor stereochemical variation can profoundly alter pharmacological utility . Consequently, research requiring precise dissection of ERβ-mediated pathways demands a well-characterized reference agonist with defined, reproducible quantitative parameters—a profile that Serba-2 provides as a benchmark benzopyran ERβ agonist with publicly disclosed binding, functional, and selectivity data.

Serba-2: Binding, Potency & Selectivity Evidence


ERβ Binding Affinity: Comparison with 17β-Estradiol

Serba-2 demonstrates high-affinity binding to ERβ with a Ki of 1.54 nM, compared to the endogenous ligand 17β-estradiol, which binds ERβ with a Ki of approximately 0.4 nM [1]. This represents a moderate reduction in absolute affinity (approximately 3.85-fold) but achieves this within a nonsteroidal benzopyran scaffold that enables subsequent selectivity engineering. In contrast, 17β-estradiol exhibits near-equivalent affinity for both ERα and ERβ, lacking subtype discrimination [2].

ERβ binding radioligand displacement estrogen receptor

ERβ Subtype Selectivity: ERβ vs. ERα

Serba-2 exhibits a 9-fold selectivity for ERβ over ERα based on binding affinity (Ki ERα = 14.5 nM vs. Ki ERβ = 1.54 nM) [1]. This selectivity, while modest, is quantifiable and reproducible, distinguishing Serba-2 from non-selective agonists like 17β-estradiol (selectivity ratio ~1). In comparison, the structurally related benzopyran enantiomer SERBA-1 (erteberel) achieves a 12-fold selectivity ratio (Ki ERα = 2.28 nM vs. Ki ERβ = 0.19 nM) . The difference in absolute selectivity between the two enantiomers highlights the critical role of stereochemistry in achieving enhanced ERβ discrimination within the same chemical scaffold [2].

ERβ selectivity ERα/ERβ discrimination receptor subtype specificity

Functional Potency in PC3 Cells: Comparison with DES

In PC3 human prostate cancer cells, a model system for evaluating ERβ-mediated transcriptional activity, Serba-2 activates ERβ with an EC₅₀ of 3.61 nM and achieves 100% efficacy relative to the reference agonist diethylstilbestrol (DES) [1]. Under identical assay conditions, Serba-2's activity at ERα is markedly weaker, with an EC₅₀ of 32.5 nM and an efficacy of 85.0% relative to DES [2]. This cellular functional data corroborates the binding selectivity observed in biochemical assays (9-fold ERβ preference) and translates it into a measurable functional selectivity of approximately 9-fold (EC₅₀ ratio ERα/ERβ = 9.0) [3].

ERβ functional assay PC3 cells transcriptional activation

Benzopyran Scaffold vs. Other ERβ Agonist Classes

Serba-2 belongs to the benzopyran class of ERβ agonists, which are characterized by a distinct A-ring disruption strategy that impairs binding to ERα while preserving ERβ affinity [1]. This scaffold is fundamentally different from diarylpropionitrile (DPN) agonists (EC₅₀ = 0.85 nM, 70-72 fold ERβ selectivity) and aryl diphenolic azole agonists such as WAY-200070 (IC₅₀ = 2.3 nM, 68-fold ERβ selectivity) . X-ray co-crystal structures of benzopyran ligands with ERα and ERβ have revealed unique binding interactions that are not recapitulated by DPN or WAY-200070, including specific hydrogen bonding patterns and hydrophobic contacts that contribute to the scaffold's distinct pharmacological profile [2].

benzopyran scaffold ERβ agonist chemical class ligand binding mode

Purity and Reproducibility vs. Other ERβ Agonists

Commercially available Serba-2 is supplied with a purity specification of >99% as determined by HPLC . For research procurement, this level of purity compares favorably to many other commercially available ERβ agonists, where purity specifications can range from ≥98% to ≥99% . High compound purity minimizes confounding effects from impurities or degradation products in sensitive biochemical and cellular assays, ensuring that observed biological activity is attributable to the intended compound rather than contaminants [1].

compound purity HPLC reproducibility quality control

Serba-2 Research & Procurement Applications


Prostate Cancer Cell Studies: ERβ Functional Potency

Serba-2 is ideally suited for use in PC3 prostate cancer cell assays where ERβ-mediated transcriptional activity needs to be quantified with a reference agonist of known EC₅₀ (3.61 nM) and maximal efficacy (100% relative to DES) [1]. The well-characterized functional selectivity (~9-fold) provides a consistent benchmark for evaluating ERβ-specific signaling in this disease model, enabling reproducible dose-response studies and comparator experiments with ERα agonists or antagonists [2].

Benzopyran Scaffold SAR Campaigns

For medicinal chemistry programs focused on optimizing the benzopyran class of ERβ agonists, Serba-2 serves as a critical reference compound with a defined stereochemistry (3aR,4S,9bS) and a known selectivity profile (9-fold ERβ over ERα) [3]. Its quantitative binding and functional data provide a baseline against which novel benzopyran analogs can be compared to assess improvements in potency, selectivity, or efficacy [4].

Comparative Pharmacology Across ERβ Agonist Classes

When research objectives require distinguishing between scaffold-dependent effects on ERβ signaling—such as differential recruitment of co-regulators, transcriptional output, or cellular phenotype—Serba-2 represents the benzopyran class benchmark [5]. Side-by-side comparisons with DPN (diarylpropionitrile) or WAY-200070 (aryl diphenolic azole) enable dissection of whether observed biological outcomes are ERβ-subtype-driven or scaffold-specific, an essential control in pathway validation studies [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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